molecular formula C12H18N12O4 B14430233 Bis(1,3-diazidopropan-2-yl) hexanedioate CAS No. 81397-63-9

Bis(1,3-diazidopropan-2-yl) hexanedioate

Katalognummer: B14430233
CAS-Nummer: 81397-63-9
Molekulargewicht: 394.35 g/mol
InChI-Schlüssel: CYPRSKJNHFOJOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(1,3-diazidopropan-2-yl) hexanedioate is a chemical compound with the molecular formula C12H18N12O4 It is known for its unique structure, which includes azide groups and ester functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,3-diazidopropan-2-yl) hexanedioate typically involves the reaction of hexanedioic acid with 1,3-diazidopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(1,3-diazidopropan-2-yl) hexanedioate can undergo various chemical reactions, including:

    Oxidation: The azide groups can be oxidized to form different nitrogen-containing compounds.

    Reduction: Reduction of the azide groups can lead to the formation of amines.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Bis(1,3-diazidopropan-2-yl) hexanedioate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of Bis(1,3-diazidopropan-2-yl) hexanedioate involves its interaction with molecular targets through its azide and ester groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The molecular pathways involved may include the formation of reactive intermediates and the subsequent reactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diisopropyl adipate: Another ester compound with similar structural features but different functional groups.

    Hexanedioic acid derivatives: Compounds with similar backbone structures but varying functional groups.

Uniqueness

Bis(1,3-diazidopropan-2-yl) hexanedioate is unique due to its combination of azide and ester functionalities, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

81397-63-9

Molekularformel

C12H18N12O4

Molekulargewicht

394.35 g/mol

IUPAC-Name

bis(1,3-diazidopropan-2-yl) hexanedioate

InChI

InChI=1S/C12H18N12O4/c13-21-17-5-9(6-18-22-14)27-11(25)3-1-2-4-12(26)28-10(7-19-23-15)8-20-24-16/h9-10H,1-8H2

InChI-Schlüssel

CYPRSKJNHFOJOI-UHFFFAOYSA-N

Kanonische SMILES

C(CCC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-])CC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.